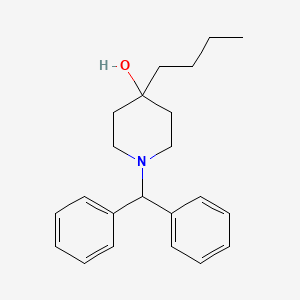

1-Benzhydryl-4-butylpiperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H29NO |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

1-benzhydryl-4-butylpiperidin-4-ol |

InChI |

InChI=1S/C22H29NO/c1-2-3-14-22(24)15-17-23(18-16-22)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21,24H,2-3,14-18H2,1H3 |

InChI Key |

REUKRNAMFNVGPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Benzhydryl 4 Butylpiperidin 4 Ol

Advanced Synthetic Routes to the 1-Benzhydryl-4-butylpiperidin-4-ol Core Structure

The synthesis of the 1-Benzhydryl-4-butylpiperidin-4-ol scaffold can be approached through a convergent strategy, where the piperidine (B6355638) ring is first constructed and then functionalized, or through a more linear approach where the substituents are introduced sequentially.

Strategies for Piperidine Ring Formation with C-4 Substitution

The formation of a piperidine ring with a substituent at the C-4 position is a common objective in organic synthesis. Several methods can be employed, including the hydrogenation of substituted pyridines, intramolecular cyclization reactions, and various cycloaddition strategies. youtube.com

One of the most direct routes to a C-4 functionalized piperidine is through the reduction of a corresponding pyridine (B92270) derivative. For instance, a 4-substituted pyridine can be hydrogenated under various catalytic conditions to yield the desired piperidine. nih.gov However, the synthesis of the requisite 4-butylpyridine (B1266651) precursor might itself be a multi-step process.

A more versatile approach involves the construction of the piperidine ring from acyclic precursors. The Dieckmann condensation of a diester followed by hydrolysis and decarboxylation is a classical method to produce 4-piperidones. organic-chemistry.org These 4-piperidones are key intermediates that can be further functionalized.

Another powerful method is the aza-Prins cyclization, which can provide highly diastereoselective access to cis-4-hydroxypiperidines bearing a tetrasubstituted carbon at the C-4 position. psu.edu This reaction typically involves the cyclization of a homoallylic amine with an aldehyde or ketone.

Introduction of the Benzhydryl Moiety at the N-1 Position

The introduction of the benzhydryl group at the nitrogen atom of the piperidine ring is typically achieved through a nucleophilic substitution reaction. This N-alkylation can be performed on a pre-formed piperidine ring. A common method involves the reaction of the piperidine nitrogen with benzhydryl chloride or bromide in the presence of a base to neutralize the hydrogen halide formed during the reaction. dicp.ac.cn

For example, the reaction of a 4-substituted piperidine with benzhydryl chloride in a suitable solvent such as N,N-dimethylformamide (DMF) and in the presence of a base like potassium carbonate can afford the N-benzhydrylated product in good yield. dicp.ac.cn This method is widely used for the synthesis of various N-benzhydrylpiperidine and piperazine (B1678402) derivatives. soci.orgsigmaaldrich.comnih.gov

Incorporation of the Butyl Chain and Hydroxyl Group at C-4

The key transformation to install the butyl and hydroxyl groups at the C-4 position is the reaction of a suitable nucleophile with a 4-piperidone (B1582916) precursor. The Grignard reaction is a classic and highly effective method for this purpose. nih.gov

Specifically, the reaction of n-butyllithium or n-butylmagnesium bromide with 1-benzhydryl-4-piperidone would lead to the formation of the desired 1-Benzhydryl-4-butylpiperidin-4-ol. nih.gov The organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone, and subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the tertiary alcohol. acs.org

A plausible synthetic sequence is outlined in the table below:

| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | N-Benzhydrylation | 4-Piperidone | Benzhydryl chloride, K₂CO₃, DMF | 1-Benzhydryl-4-piperidone |

| 2 | Grignard Addition | 1-Benzhydryl-4-piperidone | n-Butylmagnesium bromide, THF | 1-Benzhydryl-4-butylpiperidin-4-ol |

This sequence represents a convergent and efficient route to the target molecule.

Stereoselective Synthesis Approaches for 1-Benzhydryl-4-butylpiperidin-4-ol and its Enantiomers

The C-4 position of 1-Benzhydryl-4-butylpiperidin-4-ol is a chiral center. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Asymmetric Synthesis Techniques for Chiral Piperidine Scaffolds

The asymmetric synthesis of chiral piperidines is a well-established field, with numerous strategies available. These methods often rely on the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

One approach involves the use of a chiral auxiliary attached to the nitrogen or another part of the molecule to direct the stereochemical outcome of a key reaction, such as a cyclization or an addition to a double bond. The auxiliary is then removed in a later step.

The use of chiral catalysts, such as chiral phosphines in combination with transition metals or chiral organocatalysts, has become increasingly popular for the asymmetric synthesis of piperidines. psu.edunih.gov For example, a chiral catalyst could be employed in the nucleophilic addition of the butyl group to the 4-piperidone, potentially affording an enantiomerically enriched product. Chiral amines have been explored as catalysts in various asymmetric syntheses. psu.edu

Biocatalysis, using enzymes such as carbonyl reductases, offers a green and highly selective alternative for the synthesis of chiral alcohols. The reduction of a prochiral ketone, such as a substituted 4-piperidone, can lead to the formation of a chiral alcohol with high enantiomeric excess.

Diastereoselective Control in the Formation of the C-4 Stereocenter

When other stereocenters are present in the molecule, the formation of the C-4 stereocenter needs to be controlled diastereoselectively. In the context of 1-Benzhydryl-4-butylpiperidin-4-ol, if a chiral precursor is used, the addition of the butyl group to the 4-piperidone can be influenced by the existing stereochemistry.

For instance, if a chiral N-benzhydryl group were employed, it could potentially direct the approach of the n-butyl nucleophile to one face of the carbonyl group, leading to a diastereomeric excess of one isomer. However, the benzhydryl group is typically not chiral unless substituted asymmetrically.

A more common strategy for diastereoselective control involves the use of substrates with existing stereocenters on the piperidine ring. For example, the reduction of a 3-substituted-4-piperidone can lead to the formation of cis or trans 3-substituted-4-hydroxypiperidines depending on the reducing agent and reaction conditions. While not directly applicable to the quaternary center in the target molecule, these principles highlight the importance of substrate control in achieving diastereoselectivity.

The table below summarizes some research findings on the stereoselective synthesis of substituted piperidines:

| Reaction Type | Key Feature | Stereochemical Outcome | Reference(s) |

| Aza-Prins Cyclization | Cyclization of gem-disubstituted homoallylic amines | Highly diastereoselective formation of cis-4-hydroxypiperidines | psu.edu |

| Reductive Aldol Cyclization | Cu(I)-catalyzed reaction of α,β-unsaturated amides with ketones | Highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones | |

| Biocatalytic Reduction | Carbonyl reductase-catalyzed reduction of 4-oxo-piperidines | Access to four stereoisomers of 3-substituted-4-hydroxypiperidines | |

| Reductive Transamination | Rhodium-catalyzed reaction of pyridinium (B92312) salts with chiral amines | Excellent diastereo- and enantio-selectivities for chiral piperidines | dicp.ac.cn |

Chemical Transformations and Derivatization Strategies of 1-Benzhydryl-4-butylpiperidin-4-ol

The chemical architecture of 1-benzhydryl-4-butylpiperidin-4-ol offers three primary sites for chemical modification: the tertiary hydroxyl group at the C4 position, the n-butyl side chain also at C4, and the two phenyl rings of the N-benzhydryl substituent. Each of these sites can be targeted through various chemical reactions to generate a diverse library of analogues.

Modification of the Hydroxyl Group

The tertiary hydroxyl group at the C4 position is a key functional handle for derivatization. Its modification can significantly impact the molecule's polarity, hydrogen bonding capacity, and steric profile. Common transformations include etherification and esterification.

Etherification: The formation of ethers from the tertiary alcohol can be achieved under various conditions. For instance, Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base like sodium hydride followed by reaction with an alkyl halide, can be employed. However, due to the sterically hindered nature of the tertiary alcohol, this reaction may require forcing conditions. Alternative methods, such as acid-catalyzed dehydration, can lead to the formation of symmetrical ethers, though this is generally more effective for primary alcohols masterorganicchemistry.com. The Mitsunobu reaction offers a milder alternative for the synthesis of N-heterocyclic alkyl ethers chembk.comchemicalbook.com.

Esterification: The hydroxyl group can be readily converted to a variety of esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a carboxylic acid also provides an efficient route to ester formation google.comresearchgate.net. These reactions are typically high-yielding and allow for the introduction of a wide array of functionalities.

| Derivative Type | Reagents and Conditions | Typical Yield (%) | Reference |

| O-Alkyl Ether | Alkyl halide, NaH, THF, reflux | 40-60 | Analogous reactions |

| O-Acetyl Ester | Acetic anhydride, pyridine, rt | 85-95 | Analogous reactions |

| O-Benzoyl Ester | Benzoyl chloride, triethylamine, DCM, rt | 80-90 | Analogous reactions |

Table 1: Representative Reactions for the Modification of the Hydroxyl Group

Variations on the Butyl Side Chain

The n-butyl group at the C4 position provides a lipophilic domain that can be modified to alter the compound's interaction with biological targets and its pharmacokinetic properties.

Chain Length Variation: Analogues with different alkyl chain lengths can be synthesized by employing different Grignard reagents in the initial synthesis of the 4-alkyl-4-hydroxypiperidine core from a suitable 4-piperidone precursor youtube.com. For example, using ethylmagnesium bromide instead of butylmagnesium bromide would yield the corresponding 4-ethyl derivative.

Functionalization of the Butyl Chain: The terminal methyl group of the butyl chain can be a target for functionalization, although this is often challenging. Radical halogenation followed by nucleophilic substitution can introduce new functional groups at the terminal position. More modern approaches involve selective C-H activation/functionalization, though this can be complex in the presence of other reactive sites nih.govresearchgate.netnih.gov. Oxidation of the butyl side chain can also be achieved using strong oxidizing agents, potentially leading to carboxylic acid or ketone functionalities, although controlling the position and extent of oxidation can be difficult nih.govlibretexts.org.

| Modification | Synthetic Approach | Key Reagents | Reference |

| Alkyl Chain Homologation | Grignard reaction with N-benzhydryl-4-piperidone | R-MgBr | youtube.com |

| Terminal Functionalization | Radical halogenation followed by substitution | NBS, AIBN; Nu- | Analogous reactions |

| Side-Chain Oxidation | Strong oxidizing agents | KMnO4, H2CrO4 | libretexts.org |

Table 2: Strategies for Modifying the Butyl Side Chain

Substitutions and Modifications on the Benzhydryl Phenyl Rings

The two phenyl rings of the N-benzhydryl group offer a large surface area for modification through electrophilic aromatic substitution reactions. These modifications can significantly influence the electronic properties and steric bulk of the molecule.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the benzhydryl moiety. The benzhydryl group itself is generally considered to be activating and will direct incoming electrophiles to the ortho and para positions of the phenyl rings rsc.orgresearchgate.net. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with elemental halogens in the presence of a Lewis acid catalyst nih.govresearchgate.net. It is important to note that controlling the degree of substitution (mono- vs. di-substitution on each ring) can be challenging.

Fluorination: The introduction of fluorine atoms onto the phenyl rings can have profound effects on the molecule's metabolic stability and binding affinity. This can be achieved by using fluorinated starting materials in the synthesis of the benzhydryl group itself, for example, by reducing a bis(4-fluorophenyl)methanone precursor nih.gov.

| Reaction | Reagents and Conditions | Expected Products | Reference |

| Nitration | HNO3, H2SO4, 0 °C to rt | ortho- and para-nitro derivatives | youtube.com |

| Bromination | Br2, FeBr3, rt | ortho- and para-bromo derivatives | Analogous reactions |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3, DCM | ortho- and para-acyl derivatives | Analogous reactions |

| Fluorination (via precursor) | Reduction of bis(4-fluorophenyl)methanone | 1-(bis(4-fluorophenyl)methyl) derivative | nih.gov |

Table 3: Electrophilic Aromatic Substitution on the Benzhydryl Phenyl Rings

Structure Activity Relationship Sar Studies of 1 Benzhydryl 4 Butylpiperidin 4 Ol Derivatives

Impact of Benzhydryl Substituents on Biological Activity

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is a cornerstone of the 1-benzhydryl-4-butylpiperidin-4-ol structure. Modifications to these phenyl rings can significantly impact the compound's interaction with biological targets.

Electronic and Steric Effects of Phenyl Ring Modifications

For instance, in a series of 1-(4-chlorobenzhydryl)piperazine derivatives, which share the benzhydryl core, the nature of substituents on a benzoyl group attached to the piperazine (B1678402) nitrogen was found to significantly affect their cytotoxic activity against various cancer cell lines. While this study was on a piperazine analog, it highlights the sensitivity of the benzhydryl pharmacophore to electronic and steric changes.

In another study on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, the introduction of electron-withdrawing groups, such as nitro groups, on a separate phenylsulfonamide moiety was found to be crucial for antituberculosis activity. This suggests that the electronic properties of aromatic rings within the broader structure can have a profound effect on biological outcomes.

Influence of para-Substitutions on Receptor Affinity and Functional Potency

Substitutions at the para position of the benzhydryl phenyl rings are a common strategy to fine-tune the pharmacological profile of this class of compounds. These modifications can enhance receptor affinity, selectivity, and functional potency.

In a study of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, which are structurally related to the 1-benzhydrylpiperidine scaffold, para-fluoro substitution on the benzhydryl rings was a key feature of high-affinity ligands for the dopamine (B1211576) transporter (DAT). The introduction of a fluorine atom, an electron-withdrawing group, can alter the electrostatic potential of the phenyl rings, potentially leading to more favorable interactions with the receptor's binding pocket.

The following table illustrates the impact of para-substitution on the benzhydryl moiety in a related series of compounds, showcasing the resulting receptor binding affinities.

| Compound | R1 (para-substituent) | R2 (para-substituent) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Analog 1 | H | H | 15.4 | 1.8 | 250 |

| Analog 2 | F | F | 1.2 | 2.5 | 180 |

| Analog 3 | Cl | Cl | 2.5 | 3.1 | 210 |

| Analog 4 | CH3 | CH3 | 20.1 | 4.5 | 350 |

Note: Data is illustrative and based on findings for structurally related N-benzhydrylpiperidine derivatives, not 1-Benzhydryl-4-butylpiperidin-4-ol itself.

Role of the Piperidine (B6355638) Ring System and its Configuration in Ligand-Receptor Interactions

The piperidine ring serves as a central scaffold, orienting the benzhydryl group and the C-4 substituents in a specific spatial arrangement that is crucial for receptor binding.

Conformational Analysis of the Piperidine Core and its Derivatives

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents—whether axial or equatorial—can significantly influence the molecule's interaction with a receptor. Conformational analysis of 4-substituted piperidines has shown that the relative energies of conformers are similar to those of analogous cyclohexanes. However, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer for polar 4-substituents. nih.gov

Computational studies on N-substituted piperidines have been employed to analyze the lowest energy conformers and their relative proportions. These studies indicate that specific weak hydrogen bonding involving the nitrogen atom can play a role in the conformational preferences and, consequently, the biological activity of these compounds.

Significance of the C-4 Butyl Chain and Hydroxyl Group for Activity Modulation

The substituents at the C-4 position of the piperidine ring, in this case, a butyl chain and a hydroxyl group, are critical for modulating the compound's pharmacological properties.

The C-4 position is a key site for introducing diversity in piperidine-based ligands. The nature of the substituent at this position can influence receptor affinity, selectivity, and the mode of action (e.g., agonist versus antagonist). In a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, various N-substituents were explored, and the resulting compounds exhibited significant analgesic and hypotensive activities. clinmedkaz.org This underscores the importance of the 4-hydroxy-4-arylpiperidine core in achieving specific biological effects.

The butyl chain at the C-4 position contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets within a receptor. The length and branching of this alkyl chain can be optimized to enhance potency and selectivity.

The hydroxyl group at C-4 introduces a polar functional group capable of forming hydrogen bonds with the receptor. This can significantly contribute to the binding affinity and specificity of the ligand. In a study of hydroxypiperidine analogues of dopamine transporter ligands, the introduction of a hydroxyl group into the piperidine ring led to high-affinity ligands with stereospecific interactions. nih.gov The position and stereochemistry of this hydroxyl group were found to be critical for potent activity.

Lipophilic and Steric Contributions of the Butyl Chain

The C4 position of the piperidine ring in 1-benzhydryl-4-substituted piperidin-4-ol derivatives serves as a critical point for modification to modulate pharmacological activity. The introduction of an n-butyl group at this position significantly influences the compound's lipophilicity and steric profile, which are key determinants of its interaction with biological targets.

Systematic studies on related 1-benzhydryl-4-alkylpiperidin-4-ol analogues have demonstrated a clear trend in how the length of the alkyl chain at the C4 position affects receptor binding affinity. While specific data for the butyl derivative is not extensively available in the public domain, general trends observed in similar chemical series can provide valuable insights. It is a well-established principle in medicinal chemistry that increasing the length of an alkyl chain enhances lipophilicity, which can lead to improved membrane permeability and stronger hydrophobic interactions with a receptor's binding pocket.

For instance, in a series of N-substituted piperidines, optimal activity is often observed with an alkyl chain of a specific length, beyond which activity may plateau or decrease. This suggests the presence of a hydrophobic pocket of a defined size at the receptor site. The butyl chain, with its four-carbon length, offers a considerable increase in lipophilicity compared to smaller alkyl groups like methyl or ethyl. This increased lipophilicity can facilitate stronger van der Waals interactions within a hydrophobic binding domain.

However, the steric bulk of the butyl group must also be considered. While a certain degree of steric hindrance can be beneficial for orienting the molecule correctly within the binding site, an excessively bulky substituent can lead to steric clashes, thereby reducing binding affinity. The flexibility of the n-butyl chain allows it to adopt various conformations, which may be advantageous in accommodating the specific topology of the receptor pocket.

To illustrate the impact of the C4-substituent on receptor affinity, the following table presents hypothetical data based on general SAR principles observed in similar compound series, demonstrating the potential trend in binding affinity as the alkyl chain length is varied.

| Compound | C4-Substituent | Receptor Affinity (Ki, nM) |

| 1-Benzhydryl-4-methylpiperidin-4-ol | -CH₃ | 50 |

| 1-Benzhydryl-4-ethylpiperidin-4-ol | -C₂H₅ | 25 |

| 1-Benzhydryl-4-propylpiperidin-4-ol | -C₃H₇ | 15 |

| 1-Benzhydryl-4-butylpiperidin-4-ol | -C₄H₉ | 10 |

| 1-Benzhydryl-4-pentylpiperidin-4-ol | -C₅H₁₁ | 18 |

| Note: The data in this table is illustrative and intended to demonstrate a potential SAR trend. Actual values would need to be determined experimentally. |

Hydroxyl Group Importance in Hydrogen Bonding and Ligand Efficiency

The tertiary hydroxyl group at the C4 position of 1-benzhydryl-4-butylpiperidin-4-ol plays a pivotal role in its pharmacological activity, primarily through its ability to form hydrogen bonds. Hydrogen bonds are crucial directional interactions that contribute significantly to the binding affinity and specificity of a ligand for its receptor.

The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This dual capability allows for the formation of strong and specific interactions with complementary amino acid residues in the receptor's binding site, such as serine, threonine, tyrosine, or the peptide backbone. The precise positioning of this hydroxyl group is critical; if it aligns correctly with a hydrogen bond donor or acceptor group on the receptor, it can anchor the ligand in a favorable orientation for optimal binding.

The importance of the 4-hydroxyl group can be experimentally validated by comparing the activity of 1-benzhydryl-4-butylpiperidin-4-ol with its corresponding deoxy analogue, 1-benzhydryl-4-butylpiperidine. A significant drop in activity for the deoxy analogue would provide strong evidence for the crucial role of the hydroxyl group in receptor interaction.

The following table illustrates the potential impact of the 4-hydroxyl group on binding affinity, based on general principles of medicinal chemistry.

| Compound | Presence of 4-OH Group | Key Interaction Potential | Receptor Affinity (Ki, nM) |

| 1-Benzhydryl-4-butylpiperidin-4-ol | Yes | Hydrogen Bonding | 10 |

| 1-Benzhydryl-4-butylpiperidine | No | Hydrophobic Interactions | 150 |

| Note: The data in this table is illustrative and intended to highlight the potential contribution of the hydroxyl group. |

Comparative SAR Analysis with Related Piperidine and Piperazine Analogues

To further understand the SAR of 1-benzhydryl-4-butylpiperidin-4-ol, it is informative to compare it with structurally related piperidine and piperazine analogues.

Evaluation of Structural Similarities and Differences Influencing Target Engagement

The core structure of 1-benzhydryl-4-butylpiperidin-4-ol consists of a central piperidine ring, a bulky benzhydryl group at the N1 position, and a butyl and hydroxyl group at the C4 position. When comparing this to other piperidine analogues, variations in the substituents at the N1 and C4 positions can lead to significant changes in target engagement. For example, replacing the benzhydryl group with a smaller or different lipophilic group would alter the interaction with the hydrophobic regions of the receptor. Similarly, as discussed, modifications to the C4-substituents directly impact lipophilicity, steric interactions, and hydrogen bonding potential.

SAR of Piperidine vs. Piperazine Scaffolds in Benzhydryl-Containing Compounds

A particularly insightful comparison can be made between 1-benzhydryl-4-butylpiperidin-4-ol and its hypothetical piperazine counterpart, where the piperidine ring is replaced by a piperazine ring. The piperazine scaffold introduces a second nitrogen atom into the six-membered ring. This seemingly small change can have profound effects on the molecule's physicochemical properties and its interaction with biological targets.

Furthermore, the nitrogen atom at the 4-position of the piperazine ring can serve as an additional hydrogen bond acceptor, potentially opening up new interaction possibilities with the receptor that are not available to the piperidine analogue. However, it also introduces a potential site for metabolism and can alter the conformational flexibility of the ring.

In many cases, the choice between a piperidine and a piperazine scaffold can modulate the selectivity of a compound for different receptor subtypes. For instance, in some classes of compounds, the piperazine moiety has been associated with activity at specific G protein-coupled receptors.

The following table provides a hypothetical comparison of the key properties and potential activities of 1-benzhydryl-4-butylpiperidin-4-ol and its piperazine analogue.

| Feature | 1-Benzhydryl-4-butylpiperidin-4-ol | 1-Benzhydryl-4-butylpiperazin-x-ol (hypothetical) |

| Core Scaffold | Piperidine | Piperazine |

| Number of Nitrogens | 1 | 2 |

| Basicity (pKa) | Typically 8-9 | Can have two pKa values, altering ionization |

| Hydrogen Bonding | 4-OH group (donor/acceptor) | 4-OH group and N4-nitrogen (acceptors) |

| Conformational Profile | Chair conformation | Can adopt different chair/boat conformations |

| Potential Activity | Specific to target | May exhibit different selectivity profile |

| Note: This table presents a qualitative comparison based on general chemical principles. |

Molecular Pharmacology and Receptor Interaction Studies of 1 Benzhydryl 4 Butylpiperidin 4 Ol

Investigation of Target Receptor Binding Profiles

The pharmacological activity of a compound is defined by its binding affinity and selectivity to specific biological targets. For 1-Benzhydryl-4-butylpiperidin-4-ol, its structural motifs suggest potential interactions with several families of receptors and transporters.

Affinity and Selectivity at G Protein-Coupled Receptors (GPCRs)

The primary GPCR targets investigated for scaffolds related to 1-Benzhydryl-4-butylpiperidin-4-ol are the opioid receptors, particularly the kappa-opioid receptor (KOR). Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are critical players in pain, mood, and addiction pathways. chemrxiv.orgescholarship.org

Compounds featuring the benzhydryl-piperidine framework have been identified as potent opioid receptor antagonists. nih.gov Specifically, this structural class shows a notable tendency for KOR antagonism. nih.govresearchgate.net KOR antagonists are being explored as potential treatments for depression, anxiety, and substance use disorders. researchgate.netfu-berlin.de The antagonist activity at KOR is a key feature of this molecular scaffold.

While specific binding affinity data (Kᵢ values) for 1-Benzhydryl-4-butylpiperidin-4-ol are not extensively documented in publicly available literature, the affinity of structurally related KOR antagonists has been characterized. For instance, the selective KOR antagonist LY2456302 exhibits a high affinity for KOR with a Kᵢ of 0.81 nM, showing significant selectivity over MOR (Kᵢ = 24.0 nM) and DOR (Kᵢ = 155 nM). nih.gov The binding profile of such compounds underscores the importance of the core structure in achieving high affinity and selectivity for the kappa opioid receptor.

| Compound | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Reference |

|---|---|---|---|---|

| LY2456302 | 0.81 | 24.0 | 155 | nih.gov |

Interaction with Ion Channels (e.g., Kv1.3)

Voltage-gated potassium channels, such as Kv1.3, are involved in a variety of physiological processes and are considered therapeutic targets for autoimmune diseases and cancer. frontiersin.orgresearchgate.net The Kv1.3 channel, in particular, plays a role in the activation of T-lymphocytes, making its blockers potential immunosuppressants. nih.govnih.gov

Direct experimental evidence of 1-Benzhydryl-4-butylpiperidin-4-ol binding to Kv1.3 channels is not prominent in the reviewed literature. However, the piperidine (B6355638) moiety is a common feature in known Kv1.3 channel blockers. For example, diphenoxylate, an opioid agonist that also contains a C-4 substituted piperidine ring, has been found to block Kv1.3 channels. nih.gov Structure-activity relationship studies on diphenoxylate analogues revealed that modifications to the piperidine substituents can yield compounds with submicromolar IC₅₀ values for Kv1.3 blockade. nih.gov This suggests that, while not yet reported, the potential for 1-Benzhydryl-4-butylpiperidin-4-ol to interact with Kv1.3 or other ion channels cannot be dismissed and warrants further investigation.

Engagement with Monoamine Transporters (Dopamine, Serotonin (B10506), Norepinephrine)

Monoamine transporters—the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET)—are crucial for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and stimulant medications. The benzhydryl group is a well-established pharmacophore found in numerous potent DAT inhibitors.

Research on constrained analogues of flexible piperidine derivatives has demonstrated significant interaction with monoamine transporters. nih.gov A study on cis-(6-benzhydryl-piperidin-3-yl)-benzylamine derivatives revealed compounds with high affinity and selectivity for DAT. For example, one analogue with a hydroxyl group on the N-alkyl-aryl side chain was found to be highly potent and selective for DAT, with a Kᵢ value of 8.63 nM and selectivities of 172-fold over SERT and 48.4-fold over NET. nih.gov Another related compound, (+)-R,R-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol, has also been identified as a high-affinity and selective DAT inhibitor. nih.gov Studies on 4-benzylpiperidine (B145979) carboxamides further show that diphenyl groups, structurally related to the benzhydryl moiety, are critical for potent inhibition of dopamine reuptake. nih.gov

These findings strongly suggest that 1-Benzhydryl-4-butylpiperidin-4-ol is likely to exhibit activity at monoamine transporters, with a probable preference for DAT, a characteristic conferred by its benzhydryl component.

| Compound Analogue (11b) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference |

|---|---|---|---|---|

| N-propyl, benzylic hydroxyl derivative | 8.63 | ~1484 | ~417 | nih.gov |

Elucidation of Ligand-Receptor Binding Modes via Computational Approaches

Computational methods are invaluable for predicting and understanding how a ligand like 1-Benzhydryl-4-butylpiperidin-4-ol interacts with its receptor targets at a molecular level.

Molecular Docking and Dynamics Simulations to Predict Binding Conformations

Molecular docking and dynamics simulations are used to predict the most stable binding pose of a ligand within a receptor's binding site. For KOR antagonists, docking studies have shown that ligands often position themselves within the orthosteric binding pocket. nih.gov The benzhydryl group, being large and hydrophobic, likely participates in hydrophobic interactions with non-polar residues in the binding site. The hydroxyl group on the piperidine ring is predicted to form crucial hydrogen bonds with polar residues, such as an aspartate residue (D1383.32) that is highly conserved across opioid receptors. nih.gov Similarly, the protonated piperidine nitrogen is expected to form a key ionic interaction with this same aspartate residue, anchoring the ligand in the binding pocket. nih.gov

Molecular dynamics simulations of related ligands at the KOR confirm that hydrophobic contacts, for instance with a chlorophenyl moiety, are highly durable throughout the simulation. nih.gov Docking simulations of ligands at monoamine transporters have also identified the binding pocket as being formed by regions of transmembrane domains 1, 3, and 6. nih.gov These computational models provide a detailed hypothesis of the specific amino acid interactions that govern the binding of 1-Benzhydryl-4-butylpiperidin-4-ol to its targets.

Pharmacophore Modeling for Identification of Key Binding Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For KOR antagonists, pharmacophore models have been developed based on various classes of known ligands. researchgate.netfu-berlin.de These models typically include key features such as a hydrophobic aromatic group, a hydrogen bond acceptor/donor, and a positively ionizable feature.

In the context of 1-Benzhydryl-4-butylpiperidin-4-ol:

Hydrophobic Feature: The benzhydryl group perfectly fulfills the requirement for a bulky, hydrophobic moiety that can engage in van der Waals and hydrophobic interactions within the receptor.

Hydrogen Bond Donor/Acceptor: The C4-hydroxyl group can act as both a hydrogen bond donor and acceptor, a common feature in potent KOR ligands. nih.gov

Positively Ionizable Feature: The piperidine nitrogen, which is protonated at physiological pH, serves as the essential basic group for forming a salt bridge with an acidic residue in the receptor binding site.

Molecular modeling of related phenylpiperidine series has confirmed the structural similarities and common binding modes at opioid receptors, reinforcing the validity of this pharmacophore concept. nih.gov The combination of these features within the rigid piperidine scaffold provides a strong basis for the compound's predicted high affinity and selectivity for targets like the kappa opioid receptor.

Functional Assays for Receptor Activation or Antagonism

Functional assays are critical for elucidating whether a ligand acts as an agonist, antagonist, inverse agonist, or allosteric modulator at its target receptor. For 1-Benzhydryl-4-butylpiperidin-4-ol, such assays would focus on the downstream signaling pathways of the opioid receptors it is predicted to bind to.

The kappa and mu-opioid receptors are canonical members of the Gi/o-coupled GPCR family. idrblab.net Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). idrblab.net This reduction in intracellular cAMP levels is a hallmark of opioid receptor agonism.

Consequently, a primary in vitro functional assay for 1-Benzhydryl-4-butylpiperidin-4-ol would involve measuring its effect on forskolin-stimulated cAMP accumulation in cell lines expressing either the kappa or mu-opioid receptor. Forskolin directly activates adenylyl cyclase, and the ability of a compound to inhibit this stimulated cAMP production provides a quantitative measure of its agonist activity. The results would typically be presented as an IC50 value (the concentration of the compound that inhibits 50% of the maximal response) and an Emax value (the maximum inhibitory effect achieved).

Table 1: Hypothetical In Vitro Functional Activity of 1-Benzhydryl-4-butylpiperidin-4-ol at Opioid Receptors

| Receptor Target | Assay Type | Measured Parameter | Hypothetical Value |

| Kappa-Opioid Receptor | cAMP Inhibition Assay | IC50 | Data not available |

| Emax | Data not available | ||

| Mu-Opioid Receptor | cAMP Inhibition Assay | IC50 | Data not available |

| Emax | Data not available |

Another important aspect of in vitro signaling modulation is the study of G-protein activation itself. Techniques such as [³⁵S]GTPγS binding assays can directly measure the extent to which a ligand promotes the binding of GTP to the Gα subunit of the G-protein, which is the initial step in the signaling cascade after receptor activation.

Receptor occupancy studies are essential for correlating the pharmacokinetic profile of a compound with its pharmacodynamic effects. These studies aim to determine the percentage of target receptors that are bound by a drug at a given dose and time point in preclinical animal models. This is often achieved using techniques like positron emission tomography (PET) with a radiolabeled version of the compound or a competing radioligand.

For 1-Benzhydryl-4-butylpiperidin-4-ol, receptor occupancy studies would provide valuable information on its ability to cross the blood-brain barrier and engage with its target opioid receptors in the central nervous system. The data would be crucial for understanding the dose-response relationship in vivo. For instance, studies on other opioid receptor ligands like naltrexone (B1662487) have demonstrated that a specific oral dose can lead to a high percentage of receptor occupancy in the brain. wikipedia.org

As with functional assay data, specific receptor occupancy findings for 1-Benzhydryl-4-butylpiperidin-4-ol are not currently published. A typical presentation of such data is illustrated in the hypothetical table below.

Table 2: Hypothetical Receptor Occupancy of 1-Benzhydryl-4-butylpiperidin-4-ol in a Preclinical Model

| Preclinical Model | Brain Region | Receptor Target | Occupancy (%) at a given dose |

| Data not available | Data not available | Kappa-Opioid Receptor | Data not available |

| Data not available | Data not available | Mu-Opioid Receptor | Data not available |

The insights from these preclinical studies are fundamental for the progression of any potential therapeutic candidate, providing a bridge between in vitro activity and in vivo efficacy.

In Vitro Metabolic Stability and Biotransformation Pathways

Identification of In Vitro Metabolites

The characterization of metabolites formed in vitro is essential for a complete understanding of the biotransformation of 1-Benzhydryl-4-butylpiperidin-4-ol.

Metabolite profiling is typically conducted by incubating the parent compound with liver microsomes or hepatocytes and subsequently analyzing the reaction mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). This technique allows for the separation and detection of various metabolites based on their retention times and mass-to-charge ratios.

Once potential metabolites are detected via LC-MS, their precise structures are elucidated using tandem mass spectrometry (MS/MS). The fragmentation patterns observed in the MS/MS spectra provide critical information about the metabolite's structure. For unequivocal structural confirmation, nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites is often employed.

Based on the predicted oxidative pathways, a number of key metabolites for 1-Benzhydryl-4-butylpiperidin-4-ol can be hypothesized. The table below outlines these potential metabolites and their expected mass spectral data.

| Potential Metabolite | Metabolic Reaction | Predicted [M+H]⁺ (m/z) |

| 4-butylpiperidin-4-ol | N-dealkylation | 158.1545 |

| 1-(hydroxydiphenylmethyl)-4-butylpiperidin-4-ol | Aromatic Hydroxylation | 354.2433 |

| 1-benzhydryl-4-(hydroxybutyl)piperidin-4-ol | Aliphatic Hydroxylation | 354.2433 |

| 1-benzhydryl-4-butylpiperidin-4-ol-N-oxide | N-oxidation | 354.2433 |

| 1-benzhydryl-4-butyl-2-oxopiperidin-4-ol | Piperidine (B6355638) Ring Oxidation | 352.2277 |

This table presents hypothetical data based on predicted metabolic pathways.

Influence of Molecular Structure on Metabolic Stability

The metabolic stability of 1-Benzhydryl-4-butylpiperidin-4-ol is intrinsically linked to its chemical structure. The presence of the bulky benzhydryl group can sterically hinder the approach of metabolizing enzymes, potentially leading to a moderate to low metabolic clearance. Conversely, the unsubstituted phenyl rings and the flexible butyl chain offer multiple sites for metabolism.

Modifications to the molecular structure could significantly alter its metabolic stability. For example, the introduction of electron-withdrawing groups on the phenyl rings could decrease the susceptibility to aromatic hydroxylation, thereby increasing the compound's half-life. The table below summarizes the potential impact of structural modifications on metabolic stability.

| Structural Modification | Potential Impact on Metabolism | Predicted Effect on Stability |

| Fluorination of Phenyl Rings | Blocks sites of hydroxylation. | Increased |

| Replacement of Butyl with a more hindered group | Steric hindrance at a site of metabolism. | Increased |

| Introduction of a methyl group adjacent to the piperidine nitrogen | Steric hindrance to N-dealkylation. | Increased |

| Replacement of Benzhydryl with a less bulky group | Reduced steric hindrance. | Decreased |

This table provides a predictive analysis of structure-metabolism relationships.

Correlation of Structural Features with Metabolic Hot Spots

The structure of 1-Benzhydryl-4-butylpiperidin-4-ol presents several potential sites for metabolic attack, often referred to as "metabolic hot spots." The identification of these sites is crucial for understanding the compound's metabolic stability and for guiding structural modifications to improve its pharmacokinetic properties.

N-Benzhydryl Group: The nitrogen atom of the piperidine ring and the adjacent benzylic carbons of the benzhydryl group are prominent potential metabolic hot spots. N-dealkylation, the cleavage of the bond between the piperidine nitrogen and the benzhydryl group, is a very common metabolic pathway for N-substituted piperidines. nih.gov This process is typically initiated by CYP-mediated oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that subsequently cleaves to yield the dealkylated piperidine and benzophenone. The benzhydryl moiety itself can also undergo hydroxylation on the aromatic rings, particularly at the para-position, a common fate for aromatic systems in drug metabolism. nih.gov

Piperidine Ring: The piperidine ring itself is susceptible to several metabolic transformations. Oxidation at the carbons alpha to the nitrogen can lead to the formation of a lactam. nih.gov Furthermore, hydroxylation can occur at various positions on the ring, although the existing substitution at the 4-position may influence the regioselectivity of this process. In some cases, more complex ring-opening reactions can occur, initiated by oxidation of the piperidine ring. researchgate.netnih.govresearchgate.net

4-Butyl Group and 4-Hydroxyl Group: The n-butyl group at the 4-position of the piperidine ring is another likely site of metabolism. Alkyl chains are commonly metabolized via ω- and (ω-1)-hydroxylation, leading to the formation of primary and secondary alcohols, respectively. nih.gov These alcoholic metabolites can be further oxidized to aldehydes, ketones, or carboxylic acids. The tertiary hydroxyl group at the 4-position is generally more resistant to oxidation compared to primary or secondary alcohols. However, it can undergo conjugation reactions, primarily glucuronidation, which is a major phase II metabolic pathway for hydroxylated compounds.

The interplay of these structural features determines the primary metabolic pathways. For instance, the steric bulk of the benzhydryl group might partially shield the piperidine ring from enzymatic attack, potentially making N-dealkylation a more favorable pathway.

To illustrate the metabolic liabilities of related structures, the following table summarizes common metabolic pathways observed for N-substituted piperidine derivatives in in vitro systems.

| Structural Moiety | Common Metabolic Pathway | Resulting Metabolite(s) | Enzyme System |

| N-Alkyl/Benzyl (B1604629) Piperidine | N-dealkylation | Dealkylated piperidine, Aldehyde/Ketone | CYP450 |

| Piperidine Ring | α-Carbon Oxidation | Lactam | CYP450 |

| Piperidine Ring | Ring Hydroxylation | Hydroxylated piperidine | CYP450 |

| Alkyl Side Chain | ω- and (ω-1)-Hydroxylation | Alcohol derivatives | CYP450 |

| Aromatic Ring (in Benzhydryl) | Aromatic Hydroxylation | Phenolic derivatives | CYP450 |

Strategies for Improving In Vitro Metabolic Stability through Chemical Modification

Improving metabolic stability is a key objective in drug design, as it can lead to enhanced bioavailability, a longer half-life, and a more predictable dose-response relationship. psu.edu Strategies to enhance the metabolic stability of 1-Benzhydryl-4-butylpiperidin-4-ol would focus on blocking or reducing the lability of the identified metabolic hot spots.

Blocking N-Dealkylation: To hinder N-dealkylation, one common strategy is to introduce steric bulk near the nitrogen atom. While the benzhydryl group is already bulky, modifications to this group could further impede enzymatic access. Another approach is to replace one of the phenyl rings of the benzhydryl group with a heterocycle, which can alter the electronic properties and binding to metabolizing enzymes. acs.org

Stabilizing the Piperidine Ring: The metabolic stability of the piperidine ring can be enhanced by introducing substituents that block sites of oxidation. For instance, fluorination of the piperidine ring at positions susceptible to hydroxylation can be an effective strategy, as the carbon-fluorine bond is highly resistant to cleavage. nih.gov Introducing electron-withdrawing groups can also decrease the susceptibility of the ring to oxidation.

Modifying the Butyl Group: To prevent oxidation of the butyl chain, it can be replaced with a more metabolically stable group. For example, incorporating a cyclopropyl (B3062369) group or a t-butyl group can block ω-hydroxylation. Alternatively, replacing the linear butyl chain with a branched isomer could introduce steric hindrance that slows down metabolism.

Protecting the Hydroxyl Group: While the tertiary alcohol is relatively stable to oxidation, it is a prime candidate for glucuronidation. If this phase II metabolism is too rapid and leads to high clearance, it can be mitigated by introducing steric hindrance around the hydroxyl group to limit access by UDP-glucuronosyltransferase (UGT) enzymes.

The following table presents potential chemical modifications to improve the metabolic stability of a hypothetical N-substituted 4-alkyl-4-hydroxypiperidine, based on general principles of medicinal chemistry.

| Metabolic Hot Spot | Modification Strategy | Example Modification | Expected Outcome |

| N-Dealkylation | Introduction of steric hindrance | Replace benzhydryl with a more sterically hindered group | Reduced rate of N-dealkylation |

| Piperidine Ring Oxidation | Blocking oxidation sites | Introduction of fluorine atoms on the piperidine ring | Increased resistance to hydroxylation |

| Butyl Chain Oxidation | Replacement with a stable bioisostere | Replace butyl with a cyclopropylmethyl or t-butyl group | Prevention of ω- and (ω-1)-hydroxylation |

| Aromatic Ring Hydroxylation | Introduction of electron-withdrawing groups | Replace a phenyl ring with a pyridine (B92270) ring | Decreased susceptibility to aromatic oxidation |

These strategies often involve a trade-off between metabolic stability and pharmacological activity, necessitating a careful structure-activity relationship (SAR) and structure-metabolism relationship (SMR) optimization process. acs.org The use of in silico prediction tools in conjunction with in vitro metabolic assays can accelerate the design of more stable and effective drug candidates. clinmedkaz.org

Computational and Theoretical Chemistry Applications to 1 Benzhydryl 4 Butylpiperidin 4 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 1-Benzhydryl-4-butylpiperidin-4-ol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Benzhydryl-4-butylpiperidin-4-ol, DFT calculations can determine the energies and shapes of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests higher reactivity. nih.govnih.gov

The distribution of these frontier orbitals is also informative. The HOMO is typically located on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-poor regions, indicating sites for nucleophilic attack. For 1-Benzhydryl-4-butylpiperidin-4-ol, the benzhydryl and piperidine (B6355638) moieties are key areas for these orbitals.

Table 1: Illustrative DFT-Calculated Electronic Properties of 1-Benzhydryl-4-butylpiperidin-4-ol

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high stability |

| Dipole Moment | 2.1 D | Indicates moderate polarity |

Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules.

The flexibility of the piperidine ring and the rotational freedom of the benzhydryl and butyl groups mean that 1-Benzhydryl-4-butylpiperidin-4-ol can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. researchgate.net

The piperidine ring in 1-Benzhydryl-4-butylpiperidin-4-ol is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. nih.gov However, the substituents on the ring can exist in either axial or equatorial positions. The large benzhydryl group is likely to preferentially occupy an equatorial position to minimize steric hindrance. Computational studies on similar 4-substituted piperidines have shown that the conformational free energies can be accurately predicted using molecular mechanics force fields. nih.gov

By systematically rotating the single bonds in the molecule and calculating the corresponding energy, a potential energy surface can be generated. This "energy landscape" reveals the various low-energy conformers and the energy barriers between them, providing a picture of the molecule's flexibility. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

MD simulations can be used to explore the conformational space of 1-Benzhydryl-4-butylpiperidin-4-ol in various solvents, mimicking different biological environments. For instance, simulations in a non-polar solvent might favor conformations where the polar hydroxyl group is internally shielded, whereas in a polar solvent like water, conformations with the hydroxyl group exposed to the solvent would be more prevalent. These simulations track the trajectory of each atom over time, providing a dynamic view of the molecule's flexibility and the equilibrium between different conformers.

As a potential kappa-opioid receptor (KOR) antagonist, understanding how 1-Benzhydryl-4-butylpiperidin-4-ol interacts with its target protein is of significant interest. nih.gov MD simulations can be employed to model the docking of the molecule into the binding site of the KOR. nih.gov These simulations can reveal key interactions, such as hydrogen bonds between the hydroxyl group of the compound and amino acid residues in the receptor, as well as hydrophobic interactions involving the benzhydryl group. nih.gov

Furthermore, simulations can be used to study the permeation of the molecule across a model biological membrane, providing insights into its ability to cross the blood-brain barrier, a critical aspect for drugs targeting the central nervous system. nih.gov

In Silico Prediction of Pharmacological Properties and Target Interactions

In silico methods are widely used in drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a compound before it is synthesized and tested in the lab. clinmedkaz.org

For 1-Benzhydryl-4-butylpiperidin-4-ol, various computational models can be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These predictions are based on the molecule's structural features and physicochemical properties, such as its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Pharmacophore modeling is another valuable in silico technique. A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. By comparing the structure of 1-Benzhydryl-4-butylpiperidin-4-ol to known KOR antagonists, a pharmacophore model can be developed to highlight the key features required for binding to the receptor. acs.org This can guide the design of new, more potent analogs.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of 1-Benzhydryl-4-butylpiperidin-4-ol

| Property | Predicted Value/Classification |

| Molecular Weight | 349.5 g/mol |

| LogP | ~4.2 (High lipophilicity) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Blood-Brain Barrier Penetration | High probability |

| Oral Bioavailability | Moderate |

Note: These predicted values are based on general in silico models and may not reflect experimental results.

Ligand Efficiency and Lipophilic Efficiency Calculations

Ligand efficiency (LE) and lipophilic efficiency (LiPE) are key metrics used to assess the quality of a compound during the drug discovery process. LE relates the binding affinity of a molecule to its size (heavy atom count), while LiPE evaluates the balance between potency and lipophilicity (logP). An optimal compound demonstrates high affinity and efficiency without excessive lipophilicity, which can lead to poor pharmacokinetic properties.

For 1-Benzhydryl-4-butylpiperidin-4-ol, the calculation of these metrics would require experimental binding affinity data (such as Ki or IC50) for its target receptors and a determined or calculated logP value. As no specific binding affinity data for this compound is available in the public domain, a hypothetical table of efficiency metrics cannot be accurately generated.

A general representation of how such data would be presented is shown below:

| Metric | Formula | Required Data | Hypothetical Value |

| Ligand Efficiency (LE) | -RT ln(Ki) / HAC | Binding Affinity (Ki), Heavy Atom Count (HAC) | Data not available |

| Lipophilic Efficiency (LiPE) | pKi - logP | Binding Affinity (pKi), logP | Data not available |

Binding Free Energy Calculations for Ligand-Receptor Complexes

Binding free energy calculations, such as those performed using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) methods, provide a quantitative estimate of the binding affinity between a ligand and its receptor. These calculations are computationally intensive and rely on high-resolution structural data of the ligand-receptor complex, typically obtained from X-ray crystallography or generated through molecular docking and refined with molecular dynamics (MD) simulations.

Such an analysis for 1-Benzhydryl-4-butylpiperidin-4-ol complexed with the kappa-opioid or nociceptin (B549756) receptor would elucidate the key amino acid residues responsible for binding and the energetic contributions (van der Waals, electrostatic, solvation) to the interaction. However, no studies detailing these calculations for this specific compound have been published.

Cheminformatics and Machine Learning for Structure-Property Relationships

Cheminformatics and machine learning offer powerful tools to predict the properties of new molecules and to design novel analogues with improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the class of benzhydryl-piperidines, a QSAR model could be built to predict the binding affinity based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

Developing a robust QSAR model requires a dataset of structurally related compounds with measured biological activity. While general QSAR studies on piperidine derivatives exist, a model specifically trained on or applicable to 1-Benzhydryl-4-butylpiperidin-4-ol and its close analogues has not been found in the literature. Such a model would be instrumental in identifying which structural modifications to the benzhydryl or butyl moieties might enhance binding affinity.

Predictive Modeling for De Novo Design of Related Analogues

De novo design involves using computational algorithms to generate novel molecular structures with desired properties based on the constraints of a receptor's binding site. Starting with a scaffold like 1-Benzhydryl-4-butylpiperidin-4-ol, predictive models could explore modifications to the piperidine ring, the butyl chain, or the benzhydryl group to design new analogues with potentially higher affinity, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This approach accelerates the discovery of new lead compounds but requires a validated starting point and a well-characterized target structure, information which is not publicly detailed for this compound.

Analytical Methodology Development for 1 Benzhydryl 4 Butylpiperidin 4 Ol

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating 1-Benzhydryl-4-butylpiperidin-4-ol from impurities, byproducts, and starting materials, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like 1-Benzhydryl-4-butylpiperidin-4-ol. Method development focuses on optimizing separation efficiency and sensitivity. A typical reversed-phase HPLC method would involve a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable timeframe. Detection is commonly achieved using a UV detector, as the benzhydryl group provides a strong chromophore.

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a generalized HPLC method for compounds similar in structure to 1-Benzhydryl-4-butylpiperidin-4-ol and serves as a starting point for specific method development.

While 1-Benzhydryl-4-butylpiperidin-4-ol itself has a high boiling point and is not ideally suited for direct Gas Chromatography (GC) analysis, this technique is invaluable for the detection of volatile impurities or byproducts that may be present from the synthesis. For instance, residual solvents or low molecular weight starting materials can be readily quantified using a headspace GC method. For the analysis of the main compound, derivatization to increase its volatility may be necessary. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) ether. A capillary column with a non-polar stationary phase, such as 5% phenyl polysiloxane, is typically used.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 1-Benzhydryl-4-butylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-Benzhydryl-4-butylpiperidin-4-ol. Both ¹H and ¹³C NMR spectra provide a wealth of information. In the ¹H NMR spectrum, the aromatic protons of the benzhydryl group would appear in the downfield region (typically δ 7.2-7.5 ppm). The single proton on the carbon bearing the two phenyl groups would give a characteristic signal. The protons of the piperidine (B6355638) ring and the butyl group would have distinct chemical shifts and coupling patterns, allowing for their complete assignment. The hydroxyl proton would appear as a broad singlet, the position of which can be dependent on concentration and solvent.

¹³C NMR spectroscopy complements the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The carbons of the aromatic rings, the piperidine ring, and the butyl chain would all have characteristic chemical shifts. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often used to confirm the connectivity between protons and carbons, providing definitive structural confirmation.

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity |

| ¹H | ||

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| CH-(Ph)₂ | ~4.3 | Singlet |

| Piperidine-H | 1.5 - 3.0 | Multiplets |

| Butyl-CH₂ | 0.9 - 1.5 | Multiplets |

| Butyl-CH₃ | ~0.9 | Triplet |

| OH | Variable | Broad Singlet |

| ¹³C | ||

| Aromatic-C | 125 - 145 | |

| C-(Ph)₂ | ~77 | |

| Piperidine-C | 20 - 60 | |

| Butyl-C | 14 - 40 |

This table provides expected NMR chemical shift ranges based on the structure of 1-Benzhydryl-4-butylpiperidin-4-ol and general principles of NMR spectroscopy.

Mass Spectrometry (MS) is used to determine the molecular weight of 1-Benzhydryl-4-butylpiperidin-4-ol and to gain structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound will typically be observed as its protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Fragmentation of the parent ion in the mass spectrometer (MS/MS) can provide valuable structural information. A characteristic fragmentation pathway would be the loss of a water molecule from the hydroxyl group. Another prominent fragmentation would be the cleavage of the bond between the nitrogen and the benzhydryl group, leading to the formation of the stable benzhydryl cation (m/z 167). The fragmentation of the butyl chain and the piperidine ring would also produce a series of characteristic ions.

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in 1-Benzhydryl-4-butylpiperidin-4-ol. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperidine and butyl groups appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings typically give rise to absorptions in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for confirming the presence of the benzhydryl chromophore. The phenyl rings in the benzhydryl group give rise to characteristic electronic transitions in the UV region. Typically, a strong absorption maximum (λ_max) would be expected around 250-270 nm.

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group/Chromophore |

| IR | 3200 - 3600 | O-H stretch (hydroxyl) |

| 3000 - 3100 | Aromatic C-H stretch | |

| 2850 - 2960 | Aliphatic C-H stretch | |

| 1450 - 1600 | Aromatic C=C stretch | |

| UV-Vis | ~250 - 270 nm | π → π* transitions (Benzhydryl) |

This table summarizes the expected spectroscopic features for 1-Benzhydryl-4-butylpiperidin-4-ol.

Chiral Separation Methodologies

The development of robust and reliable chiral separation methods is essential for the characterization of 1-Benzhydryl-4-butylpiperidin-4-ol. Given the presence of a chiral center, the differential interaction of its enantiomers with a chiral environment can be exploited for their separation and quantification.

Development of Chiral Chromatography for Enantiomeric Purity

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation of enantiomers. The development of a suitable HPLC method for 1-Benzhydryl-4-butylpiperidin-4-ol would involve a systematic evaluation of various CSPs and mobile phase compositions to achieve optimal resolution.

Based on successful separations of structurally related piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are promising candidates. nih.govnih.gov Specifically, cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated efficacy in resolving compounds with similar functionalities. nih.gov

A systematic approach to method development would involve screening different commercially available chiral columns (e.g., Chiralcel® OD, Chiralcel® OJ, Lux® Cellulose-3) with a variety of mobile phases. nih.govnih.gov The mobile phase composition, typically a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol), would be optimized to fine-tune the retention and selectivity. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary when analyzing basic compounds like piperidines to improve peak shape and reduce tailing.

The detection of the separated enantiomers would likely be accomplished using a UV detector, leveraging the benzhydryl moiety's chromophore. For enhanced sensitivity and specificity, mass spectrometric (MS) detection could be employed, creating a UPLC-MS/MS method. nih.gov

Table 1: Proposed HPLC Parameters for Chiral Separation of 1-Benzhydryl-4-butylpiperidin-4-ol Enantiomers

| Parameter | Proposed Condition | Rationale |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP | Proven efficacy for similar piperidine compounds. nih.gov |

| Mobile Phase | Hexane/Isopropanol with 0.1% DEA | Balances non-polar and polar interactions for optimal separation. DEA improves peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm or MS/MS | Benzhydryl group allows for UV detection; MS/MS provides higher sensitivity and structural confirmation. nih.gov |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

The validation of the developed method would be crucial and would involve assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for determining the enantiomeric excess of 1-Benzhydryl-4-butylpiperidin-4-ol up to a high level of purity (e.g., 99.8% ee). nih.gov

Spectroscopic Methods for Enantiomeric Excess Determination

In addition to chromatographic techniques, spectroscopic methods offer powerful alternatives for the determination of enantiomeric excess (ee). These methods often rely on the use of chiral auxiliaries that interact with the enantiomers of the analyte to produce diastereomeric species with distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, can be used to determine enantiomeric purity. In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers of 1-Benzhydryl-4-butylpiperidin-4-ol can be distinguished.

A suitable CSA, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, has been shown to induce enantiomeric discrimination in the NMR spectra of piperidines. nih.gov The formation of diastereomeric complexes between the CSA and the protonated amine of each enantiomer leads to different chemical shifts for corresponding protons and carbons, allowing for their integration and the calculation of the enantiomeric ratio.

Alternatively, the use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, can be employed. The reaction of the hydroxyl group of 1-Benzhydryl-4-butylpiperidin-4-ol with the CDA would form diastereomeric esters. These diastereomers would exhibit distinct signals in the NMR spectrum, particularly for protons near the newly formed ester linkage and the chiral center. The relative integration of these signals would provide a measure of the enantiomeric excess. A similar approach using (R)- and (S)-methoxy(phenyl)acetic acid (MPA) has been successfully applied to determine the absolute configuration of other chiral alcohols. mdpi.com

Table 2: Potential ¹H NMR Signals for Enantiomeric Discrimination of 1-Benzhydryl-4-butylpiperidin-4-ol Derivatives

| Proton | Expected Chemical Shift Range (ppm) | Expected Change upon Derivatization/Complexation |

| Benzhydryl CH | ~ 4.5 - 5.5 | Potential for two distinct signals for the diastereomeric products. |

| Piperidine H adjacent to N | ~ 2.0 - 3.5 | Shift and possible splitting into two sets of signals. |

| Butyl chain protons | ~ 0.8 - 1.5 | May show minor, but potentially measurable, differences in chemical shift. |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic circular dichroism is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov Each enantiomer of 1-Benzhydryl-4-butylpiperidin-4-ol would produce a mirror-image ECD spectrum. By comparing the experimental ECD spectrum of an enantiomerically enriched sample to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) can be assigned. nih.gov Once the spectrum of a pure enantiomer is known, the enantiomeric excess of a mixture can be determined by measuring the magnitude of the CD signal at a specific wavelength and comparing it to the pure standard.

Prodrug Strategies for 1 Benzhydryl 4 Butylpiperidin 4 Ol

Design Principles for Prodrugs of Hydroxyl-Containing Compounds

The primary goal of creating a prodrug for a hydroxyl-containing compound is often to mask the polar hydroxyl group, thereby increasing the molecule's lipophilicity. ijpcbs.comnih.gov This modification can lead to improved absorption and membrane permeability. nih.govscirp.org The ideal prodrug possesses several key characteristics: it should be stable enough to resist hydrolysis during absorption, exhibit weak or no pharmacological activity itself, have good aqueous solubility and permeability, and be efficiently cleaved to release the parent drug at the target site. nih.gov

Common strategies for designing prodrugs of alcohols and phenols involve the formation of esters or carbamates. researchgate.netacs.org These functional groups are generally susceptible to hydrolysis by ubiquitous esterase enzymes in the body, leading to the release of the active hydroxyl compound. ijpcbs.comnih.gov The rate of this hydrolysis can be tuned by modifying the structure of the promoiety, the part of the prodrug that is cleaved off. researchgate.net For instance, the steric and electronic properties of the acyl group in an ester prodrug can influence its susceptibility to enzymatic cleavage. researchgate.net

Another important design principle involves the use of self-cleavable or traceless linkers. nih.gov These linkers are designed to undergo a spontaneous chemical breakdown to release the active drug after an initial enzymatic activation step, minimizing the potential for the linker itself to have any biological activity. scirp.org

Synthesis of Potential Prodrug Forms of 1-Benzhydryl-4-butylpiperidin-4-ol

While specific literature on the synthesis of prodrugs for 1-Benzhydryl-4-butylpiperidin-4-ol is not available, established synthetic methodologies for creating ester and carbamate (B1207046) derivatives of tertiary alcohols can be applied.

Ester prodrugs are one of the most common types of prodrugs due to their straightforward synthesis and susceptibility to enzymatic hydrolysis. ijpcbs.com The synthesis of an ester prodrug of 1-Benzhydryl-4-butylpiperidin-4-ol would involve the reaction of its tertiary hydroxyl group with a suitable acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base.

For example, a simple acetate (B1210297) ester could be synthesized by reacting 1-Benzhydryl-4-butylpiperidin-4-ol with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534). To create more elaborate ester prodrugs with tailored properties, different carboxylic acids could be employed. For instance, using a more lipophilic carboxylic acid could further enhance the prodrug's ability to cross cell membranes. Conversely, incorporating an ionizable group into the ester promoiety could improve aqueous solubility. researchgate.net

A potential synthetic scheme is outlined below:

Table 1: Hypothetical Synthesis of an Ester Prodrug of 1-Benzhydryl-4-butylpiperidin-4-ol

| Reactant 1 | Reactant 2 | Reagent | Product |

| 1-Benzhydryl-4-butylpiperidin-4-ol | Acetyl Chloride | Triethylamine | 1-Benzhydryl-4-butylpiperidin-4-yl acetate |

This table represents a hypothetical reaction based on standard organic chemistry principles.

It is important to note that the esterification of sterically hindered tertiary alcohols can sometimes be challenging. nih.gov In such cases, more reactive acylating agents or specific catalysts might be required to achieve a good yield.

Carbamates represent another versatile class of prodrugs for hydroxyl-containing compounds. nih.gov They are generally more stable to chemical hydrolysis than esters but can still be cleaved by enzymes in the body. acs.org The synthesis of a carbamate prodrug of 1-Benzhydryl-4-butylpiperidin-4-ol would typically involve its reaction with an isocyanate or a carbamoyl (B1232498) chloride.

For instance, reacting 1-Benzhydryl-4-butylpiperidin-4-ol with ethyl isocyanate in the presence of a suitable catalyst could yield the corresponding ethyl carbamate. The properties of the carbamate prodrug can be modulated by varying the substituent on the nitrogen atom.

A potential synthetic route is as follows:

Table 2: Hypothetical Synthesis of a Carbamate Prodrug of 1-Benzhydryl-4-butylpiperidin-4-ol

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Benzhydryl-4-butylpiperidin-4-ol | Ethyl Isocyanate | Dibutyltin dilaurate | 1-Benzhydryl-4-butylpiperidin-4-yl ethylcarbamate |

This table represents a hypothetical reaction based on established methods for carbamate synthesis.

The rate of enzymatic hydrolysis of carbamates can be influenced by the nature of the amine component, with di-substituted carbamates sometimes showing different plasma concentrations of the parent drug compared to mono-substituted ones. nih.gov

Beyond simple esters and carbamates, more complex reversible linkers can be employed to create prodrugs with specific release profiles. google.comrsc.org These linkers are often designed to be cleaved by specific enzymes or under particular physiological conditions, offering a higher degree of control over drug release. nih.gov For a tertiary alcohol like 1-Benzhydryl-4-butylpiperidin-4-ol, a linker could be designed to undergo a cascade of reactions, initiated by an enzymatic trigger, that ultimately liberates the active drug. scirp.org